3-Cyclopropoxybenzamide
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Overview
Description
3-Cyclopropoxybenzamide is an organic compound characterized by a benzamide core structure with a cyclopropoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxybenzamide typically involves the condensation of 3-cyclopropoxybenzoic acid with an appropriate amine. This reaction can be facilitated by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature to yield the desired benzamide derivative .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Major Products:
Oxidation: 3-Cyclopropoxybenzoic acid.
Reduction: 3-Cyclopropoxybenzylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
3-Methoxybenzamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.
3-Ethoxybenzamide: Contains an ethoxy group, differing in the alkyl chain length.
3-Propoxybenzamide: Features a propoxy group, providing a longer alkyl chain compared to the cyclopropoxy group.
Uniqueness: 3-Cyclopropoxybenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-cyclopropyloxybenzamide |
InChI |
InChI=1S/C10H11NO2/c11-10(12)7-2-1-3-9(6-7)13-8-4-5-8/h1-3,6,8H,4-5H2,(H2,11,12) |
InChI Key |
MIWATHSMVJWKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
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